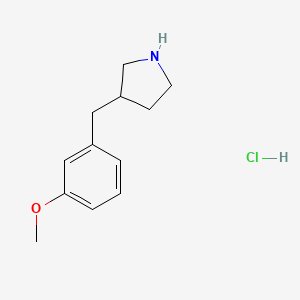

3-(3-Methoxybenzyl)pyrrolidine Hydrochloride

CAS No.:

Cat. No.: VC13628840

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18ClNO |

|---|---|

| Molecular Weight | 227.73 g/mol |

| IUPAC Name | 3-[(3-methoxyphenyl)methyl]pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO.ClH/c1-14-12-4-2-3-10(8-12)7-11-5-6-13-9-11;/h2-4,8,11,13H,5-7,9H2,1H3;1H |

| Standard InChI Key | UMEVISMABJTPFN-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)CC2CCNC2.Cl |

| Canonical SMILES | COC1=CC=CC(=C1)CC2CCNC2.Cl |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is 3-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride, with the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol . Its structure consists of:

-

A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).

-

A 3-methoxybenzyl group attached to the pyrrolidine’s third carbon.

-

A hydrochloride salt improving solubility and stability for laboratory use .

The stereochemistry of the pyrrolidine ring and methoxy substitution pattern influence its interactions with biological targets, as seen in analogous pyrrolidine derivatives .

Synthesis and Preparation

Synthetic Routes

Two primary methods are documented:

-

Nucleophilic Substitution: Reacting pyrrolidine with 3-methoxybenzyl chloride under basic conditions yields the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .

-

Catalytic Cyclization: A FeCl₃·6H₂O-catalyzed reaction between anilines and α,ω-diols in carbon tetrachloride has been reported for analogous N-aryl pyrrolidines, though specifics for this compound require further validation .

Key Reaction:

Physicochemical Properties

The canonical SMILES string is COC1=CC=CC(=C1)CC2CCNC2.Cl, and the InChIKey is UMEVISMABJTPFN-UHFFFAOYSA-N .

Analytical Characterization

Techniques for identification and purity assessment include:

-

NMR Spectroscopy: Confirming structural integrity (¹H and ¹³C) .

-

X-ray Crystallography: Resolving stereochemical details, though no published data exists yet .

Comparison with Analogous Compounds

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume